molecular formula C16H9ClO4 B2659717 2-oxo-2H-chromen-7-yl 4-chlorobenzoate CAS No. 131425-60-0

2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2659717
CAS No.: 131425-60-0
M. Wt: 300.69
InChI Key: VRYOATOHSLRGGQ-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone (coumarin) core linked to a 4-chlorobenzoate moiety.

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is typically carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the ester in 88% yield .

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its diverse biological activities. Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be compared with other coumarin derivatives such as:

    Umbelliferone: Known for its antioxidant and anti-inflammatory properties.

    Scopoletin: Exhibits antifungal and antibacterial activities.

    Warfarin: A well-known anticoagulant used in medicine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .

Biological Activity

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anticancer and antifungal activities.

Synthesis

The compound is synthesized through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in the presence of triethylamine. The reaction yields this compound in an impressive 88% yield. Characterization techniques such as mass spectrometry, IR, UV–Vis, and NMR spectroscopy confirm the structure of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.54 µM , indicating potent activity. Comparatively, a coumarin-containing ketone derivative demonstrated even stronger activity with an IC50 of 0.47 µM .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-79.54
Coumarin-containing ketoneMCF-70.47

Additionally, the compound shows selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over the cytosolic hCA I isoform, with a reported inhibition constant (Ki) of 21.8 nM .

Antifungal Activity

The biological activity of related coumarin derivatives has also been evaluated for antifungal properties. For instance, derivatives similar to this compound have shown effective inhibition against several plant pathogens such as Alternaria solani and Botrytis cinerea, with EC50 values ranging from 2.90 to 5.56 µg/mL . This suggests a promising avenue for agricultural applications.

Table 2: Antifungal Activity of Related Compounds

CompoundPathogenEC50 (µg/mL)
Ester derivative of coumarinAlternaria solani2.90
Ester derivative of coumarinBotrytis cinerea5.56

Case Studies

A notable study conducted by Becerra et al. (2021) provided comprehensive insights into the synthesis and characterization of this compound along with its anticancer effects on MCF-7 cells . The study's findings underscore the potential for developing new therapeutic agents based on coumarin derivatives.

Another investigation into related compounds revealed their efficacy against multiple fungal pathogens, demonstrating that structural modifications can enhance biological activity significantly .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-oxo-2H-chromen-7-yl 4-chlorobenzoate?

Answer:
The compound is synthesized via esterification of 7-hydroxycoumarin derivatives with 4-chlorobenzoyl chloride. A conductively heated sealed-vessel reactor under reflux conditions (methanol/chloroform, 5 hours) optimizes yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization (e.g., methanol) .

Q. Basic: What spectroscopic and crystallographic techniques validate its structural integrity?

Answer:

  • Spectroscopy:
    • 1H/13C NMR confirms substitution patterns (e.g., ester carbonyl at ~165 ppm).
    • IR identifies key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, lactone at ~1700 cm⁻¹).
  • Crystallography:
    Single-crystal X-ray diffraction (SXRD) resolves bond lengths (e.g., C7–O ester bond: ~1.36 Å) and angles. SHELXL refines anisotropic displacement parameters, with hydrogen bonding (e.g., C–H···O) stabilizing the crystal lattice .

Q. Advanced: How to address anisotropic displacement discrepancies during crystallographic refinement?

Answer:
Use SHELXL’s RIGU and SIMU restraints to model anisotropic displacement for disordered atoms. For severe outliers, validate data quality via Rint (<5%) and CC1/2 (>90%). Cross-check with WinGX’s ORTEP visualization to confirm thermal ellipsoid orientations .

Q. Advanced: How to design in vitro assays for evaluating anticancer activity?

Answer:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).
  • Dose Range: Test 1–100 μM concentrations over 48–72 hours.
  • Metrics: Measure IC50 via MTT assay, apoptosis via flow cytometry (Annexin V/PI staining), and ROS generation via DCFH-DA .

Q. Advanced: How to resolve contradictions in reported hydrogen-bonding motifs across crystallographic studies?

Answer:

  • Data Comparison: Align unit cell parameters (e.g., space group P21/c ) and hydrogen-bond geometries (e.g., D–H···A distances).
  • Software Tools: Use Platon to validate intermolecular interactions and Mercury to overlay structures. Discrepancies may arise from solvent inclusion (e.g., methanol vs. acetone) or temperature-dependent packing .

Q. Basic: What solvents and temperature conditions optimize recrystallization?

Answer:
Methanol, ethanol, or acetone at 40–60°C yield high-purity crystals. Slow cooling (0.5°C/min) minimizes defects. For X-ray studies, use solvent-drop diffusion with dichloromethane/hexane .

Q. Advanced: How to analyze π–π stacking interactions in the crystal lattice?

Answer:

  • Distance Metrics: Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between coumarin and chlorophenyl rings.
  • Software: Use CrystalExplorer to generate Hirshfeld surfaces, highlighting π–π contacts (red regions on dnorm maps) .

Q. Basic: What computational methods predict electronic properties for structure-activity relationships (SAR)?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps.
  • Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II) .

Q. Advanced: How to troubleshoot low yields in esterification reactions?

Answer:

  • Catalyst Screening: Test DMAP or H2SO4 for acid-catalyzed reactions.
  • Moisture Control: Use anhydrous solvents and molecular sieves.
  • Reaction Monitoring: Employ in situ FTIR to detect ester carbonyl formation (~1730 cm⁻¹) .

Q. Advanced: What strategies validate purity for pharmacological studies?

Answer:

  • Chromatography: HPLC with C18 columns (acetonitrile/water, 70:30), retention time ~8.2 min.
  • Mass Spectrometry: ESI-MS in positive mode ([M+H]+ at m/z 315.03).
  • Elemental Analysis: Match C, H, N percentages (±0.3%) to theoretical values .

Properties

IUPAC Name

(2-oxochromen-7-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYOATOHSLRGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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